Rac1 Inhibitor W56

Description

Properties

IUPAC Name |

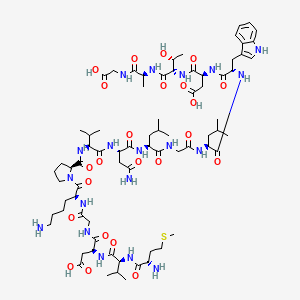

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRORVMNZPUKWEX-YRMQSWGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H117N19O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rac1 Inhibitor W56

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rac1, a member of the Rho family of small GTPases, is a critical molecular switch that regulates a vast array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2] Its hyperactivation is implicated in numerous pathologies, most notably cancer, where it drives invasion and metastasis.[2][3] This has rendered Rac1 a compelling target for therapeutic intervention. W56 is a specific, peptide-based inhibitor of Rac1 activation. This document provides a comprehensive technical overview of its mechanism of action, detailing the molecular interactions, affected signaling pathways, and the experimental protocols used for its characterization. The core mechanism of W56 lies in its ability to competitively inhibit the interaction between Rac1 and a specific subset of its activators, the Guanine Nucleotide Exchange Factors (GEFs).[4][5][6]

The Rac1 Activation Cycle: A GEF- and GAP-Mediated Switch

Like other small GTPases, Rac1 functions as a molecular switch, cycling between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[7][8]

-

Activation (GEFs): In response to upstream signals, Guanine Nucleotide Exchange Factors (GEFs) bind to inactive Rac1-GDP, catalyzing the dissociation of GDP.[8] Due to the high intracellular concentration of GTP, it then rapidly binds to the nucleotide-free Rac1, leading to a conformational change, primarily in the Switch I and Switch II regions, and subsequent activation.[7][8]

-

Inactivation (GAPs): The active state is terminated by GTPase Activating Proteins (GAPs), which bind to Rac1-GTP and dramatically accelerate its intrinsic GTP hydrolysis rate, returning it to the inactive Rac1-GDP state.[8]

-

Sequestration (GDIs): In the cytosol, Rac1-GDP is often sequestered by GDP Dissociation Inhibitors (GDIs), which prevent its interaction with GEFs at the plasma membrane.[7][9]

W56: A Peptide Mimic Targeting the Rac1-GEF Interface

Core Mechanism of Action

W56 is a synthetic peptide that comprises amino acid residues 45-60 of the Rac1 protein itself.[4][5][6] Its mechanism of action is direct and competitive. It specifically obstructs the activation of Rac1 by preventing the binding of a subset of GEFs.

The key to this interaction is the Tryptophan 56 (Trp56) residue on the surface of Rac1.[10] This residue is a critical hotspot for the binding of several GEFs, including TrioN, GEF-H1, and Tiam1 .[4][5][6] By mimicking the native Rac1 sequence containing this residue, the W56 peptide acts as a decoy, effectively inhibiting the Rac1-GEF protein-protein interaction.[2][11] This prevents the GEF-catalyzed nucleotide exchange, locking Rac1 in its inactive, GDP-bound state.

Downstream Signaling Consequences

By preventing Rac1 activation, W56 effectively abrogates all downstream signaling cascades initiated by active Rac1-GTP. A primary and well-studied pathway involves the p21-activated kinases (PAKs).[7] Active Rac1 binds to and activates PAK1, which in turn phosphorylates numerous substrates that regulate the actin cytoskeleton.[12] This regulation is fundamental to the formation of lamellipodia and membrane ruffles, cellular structures that are essential for cell migration and invasion.[3][10] Inhibition by W56 therefore leads to a reduction in these Rac1-driven phenotypes.

References

- 1. biocat.com [biocat.com]

- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAC1 GTP-ase signals Wnt-beta-catenin pathway mediated integrin-directed metastasis-associated tumor cell phenotypes in triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rac1 Inhibitor W56 (CAS 1095179-01-3): R&D Systems [rndsystems.com]

- 6. This compound | CAS 1095179-01-3 | Tocris Bioscience [tocris.com]

- 7. Oncogenic mutations on Rac1 affect global intrinsic dynamics underlying GTP and PAK1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Novel Molecular Mechanisms Favoring Rac1 Membrane Translocation | PLOS One [journals.plos.org]

- 10. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Hypoxia and Rac1 Inhibition in the Metastatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abeomics.com [abeomics.com]

The W56 Peptide: A Technical Guide to a Targeted Rac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rac1, a member of the Rho family of small GTPases, is a critical signaling node in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its dysregulation is implicated in various pathologies, notably cancer metastasis and inflammatory disorders. The activation of Rac1 is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP. The interaction between Rac1 and its GEFs, therefore, presents a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the W56 peptide, a tool compound derived from Rac1 itself that competitively inhibits the Rac1-GEF interaction. The central role of the Tryptophan-56 (Trp56) residue in this interaction is a key focus of this guide.

Discovery and Mechanism of Action

The W56 peptide is a 16-amino acid sequence (MVDGKPVNLGLWDTAG) corresponding to residues 45-60 of the Rac1 protein.[1][2][3][4] This region is integral to the binding interface between Rac1 and a subset of its GEFs, including TrioN, GEF-H1, and Tiam1.[1][2][3][4] The discovery of the W56 peptide's inhibitory potential stems from the identification of the Trp56 residue as a critical determinant for the specific interaction with these GEFs. By mimicking this binding motif, the W56 peptide acts as a competitive inhibitor, occupying the GEF binding site on Rac1 and thereby preventing the activation of endogenous Rac1.

A control peptide, where the critical Trp56 residue is substituted with Phenylalanine (F56), has been used in studies to demonstrate the specificity of the W56 peptide's inhibitory action. This substitution significantly diminishes the peptide's ability to interfere with the Rac1-GEF interaction, highlighting the essential role of the tryptophan residue.

Quantitative Data Summary

While a specific IC50 value for the direct inhibition of the Rac1-GEF interaction by the unmodified W56 peptide is not extensively reported in the literature, studies on modified peptides targeting the Rac1-Tiam1 interaction provide valuable insights. In one such study, while the wild-type peptide sequence did not show significant inhibition of Rac1-GTP levels, engineered versions of the peptide demonstrated a reduction of approximately 30-40% at a concentration of 50 µM.[5] This suggests that while the core W56 sequence is the basis for targeting the interaction, modifications may be necessary to enhance its inhibitory potency in cellular contexts.

For the small molecule inhibitor 1A-116, which also targets the Trp56 residue, in silico docking experiments have predicted a binding affinity for Rac1.[6] These computational studies, along with in vitro assays, underscore the significance of the W56 residue as a viable target for the development of Rac1 inhibitors.

| Compound/Peptide | Target Interaction | Assay Type | Result | Reference |

| Modified W56-based peptides | Rac1-Tiam1 | G-LISA (Rac1-GTP levels) | ~30-40% inhibition at 50 µM | [5] |

| Wild-Type W56-based peptide | Rac1-Tiam1 | G-LISA (Rac1-GTP levels) | Inactive | [5] |

| 1A-116 (small molecule) | Rac1-GEF | In silico docking | Predicted binding affinity | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of W56 Peptide

This protocol describes a standard Fmoc-based solid-phase synthesis approach for the W56 peptide (MVDGKPVNLGLWDTAG).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Ala, Thr(tBu), Gly, Asp(OtBu), Trp(Boc), Leu, Asn(Trt), Val, Pro, Lys(Boc), Met)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether (ice-cold)

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (Fmoc-Ala-OH for the first coupling) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.[7]

-

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence (Thr, Ala, Gly, Asp, Trp, Leu, Gly, Leu, Asn, Val, Pro, Lys, Gly, Asp, Met, Val).

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation: Precipitate the cleaved peptide by adding ice-cold diethyl ether.

-

Purification:

-

Characterization: Confirm the identity and purity of the synthesized W56 peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).[10]

Rac1 Activation Pull-Down Assay

This assay is used to determine the level of active, GTP-bound Rac1 in cell lysates and to assess the inhibitory effect of the W56 peptide.

Materials:

-

Cell culture reagents

-

W56 peptide

-

GST-PAK-PBD (p21-activated kinase-p21 binding domain) fusion protein immobilized on agarose beads

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

-

Wash buffer (lysis buffer without Triton X-100)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Anti-Rac1 antibody

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the W56 peptide at various concentrations for a specified time. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the cleared lysates.

-

Pull-Down of Active Rac1:

-

Incubate equal amounts of protein from each sample with GST-PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

The GST-PAK-PBD specifically binds to the GTP-bound (active) form of Rac1.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Rac1 antibody to detect the amount of pulled-down active Rac1.

-

Also, run a parallel blot with a fraction of the total cell lysate to determine the total Rac1 levels in each sample.

-

-

Quantification: Quantify the band intensities to determine the relative amount of active Rac1 in each sample, normalized to the total Rac1 expression.

Visualizations

Rac1 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rac1 Inhibitor W56 | CAS 1095179-01-3 | Tocris Bioscience [tocris.com]

- 4. This compound (CAS 1095179-01-3): R&D Systems [rndsystems.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The W56 Peptide: A Technical Guide to its Interaction with Rac1 and Inhibition of GEF-Mediated Activation

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics and functional effects of the W56 peptide on the small GTPase Rac1. It is intended for researchers, scientists, and drug development professionals working on GTPase signaling and therapeutic development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

The W56 peptide is a synthetic peptide derived from the sequence of Rac1 (residues 45-60) and contains the critical tryptophan-56 (Trp56) residue. This residue is a key determinant for the specific recognition and activation of Rac1 by a subset of its guanine nucleotide exchange factors (GEFs), including TrioN, Tiam1, and GEF-H1. The W56 peptide functions as a competitive inhibitor, disrupting the protein-protein interaction between Rac1 and these GEFs, thereby preventing Rac1 activation. While a precise, high-affinity binding constant (Kd) for the direct interaction of the W56 peptide with Rac1 is not extensively documented in publicly available literature, its efficacy is primarily characterized by its inhibitory concentration in functional assays.

Quantitative Data: Inhibition of Rac1-GEF Interaction

The primary mechanism of action of the W56 peptide is the inhibition of the Rac1-GEF interaction. The binding affinity is therefore best described in terms of its inhibitory concentration (e.g., IC50). While the seminal study by Gao et al. (2001) demonstrated the inhibitory effect of the W56 peptide, specific IC50 values for TrioN, Tiam1, and GEF-H1 were not explicitly provided. However, subsequent studies characterizing other inhibitors have used the W56 peptide as a benchmark, providing an estimation of its potency.

| Inhibitor | Target Interaction | Method | Reported IC50 | Reference |

| W56 Peptide | Rac1 - TrioN | GST Pull-Down Assay | > 200 µM (Effective Inhibition) | [1] |

| W56 Peptide | Rac1 - Tiam1 | GST Pull-Down Assay | > 200 µM (Effective Inhibition) | [1] |

| W56 Peptide | Rac1 - P-Rex1 | In vitro GEF activity assay | ~250 µM | [1] |

Note: The data for TrioN and Tiam1 indicate effective inhibition at high concentrations, as specific IC50 values were not determined in the primary literature reviewed. The IC50 for P-Rex1, another Rac-GEF, is provided to give a relative sense of the peptide's potency.

Signaling Pathways

The W56 peptide intervenes in the canonical Rac1 activation pathway. Understanding this pathway is crucial for contextualizing the peptide's mechanism of action.

Rac1 Activation Signaling Pathway

Upstream signals, such as those from growth factor receptors, lead to the recruitment and activation of specific GEFs (TrioN, Tiam1, GEF-H1). These GEFs bind to GDP-bound (inactive) Rac1, catalyze the exchange of GDP for GTP, leading to the activation of Rac1. GTP-bound Rac1 then interacts with downstream effectors to regulate various cellular processes.

Figure 1. Rac1 Activation Signaling Pathway

Mechanism of W56 Peptide Inhibition

The W56 peptide, by mimicking the GEF-binding site on Rac1, competitively binds to the GEFs, preventing them from interacting with and activating Rac1.

Figure 2. W56 Peptide Inhibition Mechanism

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the interaction between Rac1, its GEFs, and inhibitors like the W56 peptide.

GST Pull-Down Assay for Rac1-GEF Interaction

This assay is used to qualitatively or semi-quantitatively assess the binding between Rac1 and a specific GEF, and the ability of an inhibitor to disrupt this interaction.

Principle: A GST-tagged Rac1 protein is immobilized on glutathione-sepharose beads. A cell lysate or a purified GEF protein is then incubated with these beads. If the GEF binds to Rac1, it will be "pulled down" with the beads. The presence of the pulled-down GEF is then detected by Western blotting.

Protocol:

-

Preparation of GST-Rac1 Beads:

-

Express and purify GST-tagged Rac1 from E. coli.

-

Incubate a defined amount of purified GST-Rac1 with glutathione-sepharose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with a cold lysis/binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, with protease inhibitors) to remove unbound protein.

-

-

Incubation with GEF and Inhibitor:

-

Prepare cell lysates containing the target GEF or use a purified GEF protein.

-

In separate tubes, pre-incubate the cell lysate or purified GEF with varying concentrations of the W56 peptide (or a control peptide) for 30 minutes at 4°C.

-

Add the pre-incubated GEF/peptide mixture to the GST-Rac1 beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).

-

Carefully aspirate the supernatant.

-

Wash the beads 3-5 times with cold lysis/binding buffer to remove non-specific binding proteins.

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for the GEF of interest.

-

Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The intensity of the band corresponding to the GEF indicates the amount of binding.

-

Figure 3. GST Pull-Down Assay Workflow

Fluorescence Spectroscopy-Based GEF Activity Assay

This assay provides a quantitative measure of a GEF's ability to catalyze the exchange of GDP for GTP on Rac1 and can be used to determine the IC50 of an inhibitor.

Principle: This method utilizes a fluorescently labeled GDP analog, such as mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate), which exhibits increased fluorescence upon binding to Rac1. The GEF-catalyzed release of mant-GDP and its replacement by unlabeled GTP in solution leads to a decrease in fluorescence, which can be monitored in real-time.

Protocol:

-

Loading Rac1 with mant-GDP:

-

Incubate purified Rac1 with a molar excess of mant-GDP in a nucleotide-free buffer (containing EDTA to chelate Mg2+) to facilitate loading.

-

Remove excess, unbound mant-GDP using a desalting column.

-

Add MgCl2 to the Rac1-mant-GDP complex to stabilize nucleotide binding.

-

-

Kinetic Measurement:

-

In a fluorometer cuvette, prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2).

-

Add the Rac1-mant-GDP complex to the cuvette.

-

Add the GEF protein to the cuvette to initiate the exchange reaction.

-

To measure inhibition, pre-incubate the GEF with varying concentrations of the W56 peptide before adding it to the Rac1-mant-GDP complex.

-

Initiate the exchange by adding a large excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time (Excitation ~360 nm, Emission ~440 nm).

-

-

Data Analysis:

-

The initial rate of fluorescence decrease is proportional to the GEF activity.

-

Plot the initial rates against the inhibitor concentrations.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Figure 4. Fluorescence-Based GEF Activity Assay

Conclusion

The W56 peptide serves as a valuable research tool for studying the roles of Rac1 in various cellular processes by specifically inhibiting its activation by GEFs like TrioN, Tiam1, and GEF-H1. While its potency may be modest compared to small molecule inhibitors developed more recently, its specificity for the GEF-binding site on Rac1 makes it a useful probe. The experimental protocols detailed herein provide a foundation for researchers seeking to investigate the effects of this and other inhibitors on Rac1 signaling. Further quantitative studies would be beneficial to more precisely define the binding affinity and inhibitory constants of the W56 peptide for its target GEFs.

References

The Linchpin of Activation: A Technical Guide to the Rac1-GEF Interaction and the Pivotal Role of W56

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical interaction between the small GTPase Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs). We delve into the molecular mechanics of this interaction, with a special focus on the indispensable role of the Tryptophan 56 (W56) residue of Rac1 as a key determinant of GEF specificity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

The Rac1 Activation Cycle: A Tightly Regulated Molecular Switch

Rac1, a member of the Rho family of small GTPases, functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is crucial for a multitude of cellular processes, including cytoskeletal organization, cell migration, and gene expression.[2][3] The activation of Rac1 is catalyzed by a large family of proteins known as Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP, allowing the more abundant cellular GTP to bind.[1] Conversely, GTPase Activating Proteins (GAPs) stimulate the intrinsic GTP hydrolysis activity of Rac1, returning it to its inactive state.

The specificity of Rac1 signaling is, in large part, dictated by the particular GEF that activates it.[1] Over 80 GEFs have been identified, with at least 20 implicated in the direct activation of Rac1, highlighting the complexity and precision of this regulatory network.[1] Prominent Rac1-GEFs include members of the Dbl family, such as Tiam1 and Vav, and the atypical Dock180 family.[4][5][6]

The Rac1-GEF Interface: A Structural Perspective

The interaction between Rac1 and its GEFs occurs primarily through the Dbl homology (DH) domain of the GEF and the Switch I (residues 25-38) and Switch II (residues 57-75) regions of Rac1.[4][7][8] These switch regions undergo significant conformational changes upon GTP binding, allowing for the interaction with downstream effectors.[8][9] Structural studies of Rac1 in complex with the DH domain of Tiam1 have provided critical insights into the molecular basis of this interaction.[10]

A key feature of this interface is the involvement of specific residues that dictate the binding specificity between a particular GEF and its target GTPase. For Rac1, the tryptophan residue at position 56 (W56) has been identified as a crucial determinant for its interaction with a subset of GEFs, including Tiam1 and Trio.[11][12][13]

The Decisive Role of W56 in GEF Specificity

The W56 residue, located in the β3-strand of Rac1, plays a pivotal role in discriminating between different GEFs.[12][13] Mutational studies have demonstrated that substituting W56 with a phenylalanine (W56F), the corresponding residue in the closely related GTPase Cdc42, is sufficient to abolish the sensitivity of Rac1 to Tiam1.[11] Conversely, introducing a tryptophan at the equivalent position in Cdc42 renders it responsive to Rac-specific GEFs.[12][13]

This specificity is attributed to direct interactions between the bulky indole side chain of W56 and the GEF's catalytic domain, contributing to the stability of the Rac1-GEF complex and facilitating efficient nucleotide exchange. The critical nature of W56 makes it an attractive target for the development of specific Rac1 inhibitors.[6][14] Indeed, a peptide derived from the β3 region of Rac1 containing W56 has been shown to act as a specific inhibitor of the Rac1-GEF interaction.[12][15][16][17]

Quantitative Impact of W56 Mutations on Rac1-GEF Interaction

While direct kinetic data from the literature is sparse, the functional consequences of W56 mutations are well-documented through various cellular and biochemical assays. The following table summarizes the qualitative and semi-quantitative effects of W56 mutations on the interaction with specific GEFs.

| Rac1 Mutant | GEF | Effect on Interaction/Activation | Reference |

| Rac1(W56F) | Tiam1 | Abolished sensitivity to Tiam1-mediated nucleotide exchange. | [11] |

| Rac1(W56F) | TrioN | Loss of interaction and activation. | [12][13] |

| Rac1(W56F) | GEF-H1 | Loss of interaction and activation. | [12][13] |

| Cdc42(F56W) | Tiam1 | Gained responsiveness to Tiam1. | [12][13] |

Experimental Protocols for Studying the Rac1-GEF Interaction

A variety of experimental techniques are employed to investigate the interaction between Rac1 and its GEFs, and to elucidate the role of specific residues like W56.

Rac1 Activation (Pull-Down) Assay

This assay is used to measure the amount of active, GTP-bound Rac1 in a cell lysate. It relies on the specific interaction of active Rac1 with the p21-binding domain (PBD) of the p21-activated kinase (PAK), which is immobilized on agarose beads.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing inhibitors of proteases and phosphatases to preserve the activation state of Rac1.

-

Incubation with PAK-PBD beads: The cell lysate is incubated with agarose beads coupled to the PAK-PBD domain.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and the amount of Rac1 is quantified by Western blotting using a Rac1-specific antibody.[18]

In Vitro GEF Activity Assay

This assay directly measures the ability of a GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1.

Methodology:

-

Protein Purification: Recombinant Rac1 and the catalytic domain of the GEF of interest are purified.

-

Loading with Fluorescent GDP: Rac1 is pre-loaded with a fluorescent GDP analog, such as mant-GDP.

-

Initiation of Exchange Reaction: The GEF is added to the Rac1-mant-GDP complex in the presence of a molar excess of unlabeled GTP.

-

Fluorescence Measurement: The dissociation of mant-GDP from Rac1 upon GEF-catalyzed exchange results in a decrease in fluorescence, which is monitored over time using a fluorometer.

GEF Pull-Down Assay

This assay is designed to identify and measure the amount of active GEFs that can bind to a nucleotide-free mutant of Rac1.

Methodology:

-

Preparation of Rac1 Mutant: A nucleotide-free mutant of Rac1, such as Rac1(G15A), is expressed as a GST-fusion protein and immobilized on glutathione-agarose beads.[19][20]

-

Incubation with Cell Lysate: The Rac1(G15A)-beads are incubated with a cell lysate containing the GEF of interest.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted and the amount of the specific GEF is quantified by Western blotting.[19][20]

Signaling Pathways Involving Rac1-GEF Interactions

The specific GEF that activates Rac1 determines the downstream signaling pathways that are engaged.

-

Tiam1: Tiam1 is often involved in cell migration and the establishment of cell polarity. It can interact with the PAR complex and talin to regulate integrin-mediated Rac1 activation at adhesions.[21][22] Tiam1 also links Rac1 activation to actin polymerization through its interaction with the Arp2/3 complex.[23]

-

Vav: The Vav family of GEFs are crucial in the immune system and are activated downstream of various receptors.[24] Vav proteins link receptor signaling to Rac1 activation, thereby regulating processes like phagocytosis and T-cell activation.[4][25] In prostate cancer, VAV family members can enhance androgen receptor activity through Rac1 signaling.[26]

-

Dock180: Dock180 is an atypical GEF that forms a complex with ELMO to activate Rac1.[27] This pathway is involved in integrin-mediated cell spreading, neurite outgrowth, and phagocytosis of apoptotic cells.[27][28] The Dock180-dependent activation of Rac1 can be initiated by the Crk-p130Cas signaling complex.[5][29]

Targeting the Rac1-W56 Interface for Drug Development

The critical role of the Rac1-GEF interaction, and specifically the W56 residue, in various pathological processes, including cancer metastasis, makes it a prime target for therapeutic intervention.[2][6][14] The development of small molecule inhibitors that specifically block the Rac1-GEF interface is an active area of research.

Structure-based drug discovery approaches have utilized the W56 residue as a key target for virtual library screening and docking studies.[6][14] This has led to the identification of novel Rac1 inhibitors that can block the interaction with GEFs like Tiam1 and P-Rex1, thereby inhibiting cancer cell proliferation and migration.[6] The peptide inhibitor based on the W56-containing region of Rac1 further validates this site as a druggable pocket for specific Rac1 inhibition.[15][16][17]

Conclusion

The interaction between Rac1 and its GEFs is a highly specific and tightly regulated process that is fundamental to numerous cellular functions. The W56 residue of Rac1 has emerged as a critical determinant of this specificity, acting as a linchpin for the interaction with a key subset of GEFs. A thorough understanding of the structural basis of this interaction, coupled with robust experimental methodologies, is paving the way for the development of novel therapeutics that can specifically target aberrant Rac1 signaling in various diseases. This guide provides a foundational resource for researchers and drug development professionals seeking to further explore and exploit the therapeutic potential of modulating the Rac1-GEF interface.

References

- 1. GEFs: Dual regulation of Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAC1 - Wikipedia [en.wikipedia.org]

- 3. embopress.org [embopress.org]

- 4. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Rac1 by a Crk SH3-binding protein, DOCK180 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Differences of Activation of Rac1P29S and Rac1A159V - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular basis for Rac1 recognition by guanine nucleotide exchange factors. | Sigma-Aldrich [merckmillipore.com]

- 12. researchwithrutgers.com [researchwithrutgers.com]

- 13. Trp(56) of rac1 specifies interaction with a subset of guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Rac1 Inhibitor W56 (2221) by Tocris, Part of Bio-Techne [bio-techne.com]

- 17. glpbio.com [glpbio.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. mybiosource.com [mybiosource.com]

- 21. Tiam1 interaction with the PAR complex promotes talin-mediated Rac1 activation during polarized cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rupress.org [rupress.org]

- 23. Interaction between Tiam1 and the Arp2/3 complex links activation of Rac to actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Vav–Rac1 Pathway in Cytotoxic Lymphocytes Regulates the Generation of Cell-mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reactome | Activation of RAC1 by VAV [reactome.org]

- 26. Frontiers | RAC1 signaling in prostate cancer: VAV GEFs take center stage [frontiersin.org]

- 27. RhoG activates Rac1 by direct interaction with the Dock180-binding protein Elmo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Actin Up: An Overview of the Rac GEF Dock1/Dock180 and Its Role in Cytoskeleton Rearrangement [mdpi.com]

- 29. Activation of Rac1 by paxillin-Crk-DOCK180 signaling complex is antagonized by Rap1 in migrating NBT-II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of W56-Mediated Inhibition of Rac1: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the structural foundation of Rac1 inhibition centered around the pivotal Tryptophan 56 (W56) residue. This document provides a comprehensive overview of the Rac1 signaling pathway, the molecular mechanism of W56-targeted inhibition, quantitative binding data for representative inhibitors, and detailed experimental protocols for studying these interactions.

Introduction to Rac1 and its Signaling Pathway

Rac1, a member of the Rho family of small GTPases, is a critical molecular switch that regulates a multitude of cellular processes.[1] These include cytoskeletal organization, cell motility, cell-cell adhesion, and transcriptional activation.[1][2] Dysregulation of Rac1 signaling is implicated in various pathological conditions, most notably cancer, where it contributes to tumor progression, angiogenesis, and metastasis.[3][4]

The activity of Rac1 is tightly controlled by a cycle of GTP binding (active state) and GDP binding (inactive state). This cycling is modulated by three main classes of regulatory proteins:

-

Guanine nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, thereby activating Rac1.[4]

-

GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rac1, leading to GTP hydrolysis and inactivation.[4]

-

Guanosine nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of Rac1 in the cytoplasm, preventing its activation.[4]

Once activated, Rac1-GTP interacts with a variety of downstream effector proteins to initiate signaling cascades. Key effectors include p21-activated kinases (PAKs), which influence cytoskeletal dynamics through LIM kinase and cofilin, and components of the WAVE regulatory complex, which drive actin polymerization.[3][5]

Below is a diagram illustrating the core Rac1 signaling pathway.

The W56 Residue: A Keystone for GEF Interaction and a Druggable Target

The interaction between Rac1 and its activating GEFs is a critical juncture for therapeutic intervention. Structural and biochemical studies have identified Tryptophan 56 (W56) of Rac1 as a crucial residue for the specific recognition by a subset of GEFs, including Tiam1, Trio, and P-Rex1.[6] The W56 residue is located within a flexible region of Rac1 and plays a pivotal role in stabilizing the Rac1-GEF complex, facilitating the nucleotide exchange process.[7][8]

The significance of W56 in GEF binding makes it an attractive target for the development of selective Rac1 inhibitors. By obstructing the interaction at this site, small molecules or peptides can prevent Rac1 activation and subsequently block its downstream signaling. This targeted approach offers the potential for high specificity, as the W56 residue is a key determinant of the interaction with specific GEFs.[6]

W56-Targeted Inhibitors: Peptides and Small Molecules

Rac1 Inhibitor W56 (Peptide)

"this compound" is a peptide that encompasses amino acid residues 45-60 of Rac1 itself (Sequence: MVDGKPVNLGLWDTAG).[9] This peptide contains the essential W56 residue and acts as a competitive inhibitor by mimicking the GEF-binding site on Rac1. It has been shown to selectively block the interaction of Rac1 with GEFs such as TrioN, GEF-H1, and Tiam1. By occupying the binding interface on the GEFs, the W56 peptide prevents them from engaging with and activating endogenous Rac1.

1A-116 (Small Molecule)

A notable example of a small molecule inhibitor developed to target the W56 residue is 1A-116. This compound was identified through a structure-based drug discovery approach that specifically targeted the pocket around W56.[7] The inhibitory mechanism of 1A-116 relies on its ability to form a hydrogen bond with the W56 residue of Rac1, thereby interfering with the Rac1-GEF interaction.[7] This compound has demonstrated efficacy in blocking Rac1 activation, inhibiting cancer cell proliferation and migration, and has shown antimetastatic effects in preclinical models.[6]

Quantitative Data on W56-Targeted Inhibition

The following table summarizes the in silico predicted binding affinities of the small molecule inhibitor 1A-116 to wild-type and mutant forms of Rac1 and the closely related GTPase, Cdc42. This data highlights the critical role of the W56 residue in the binding of the inhibitor.

| Protein | Predicted Binding Affinity (kcal/mol) ± SD | Key Finding |

| Rac1 Wild-Type (WT) | -6.18 ± 0.0402 | Baseline affinity of 1A-116 for wild-type Rac1. |

| Rac1 W56F Mutant | -5.59 ± 0.0139 | A significant decrease in binding affinity when W56 is mutated to Phenylalanine, demonstrating the importance of the Tryptophan residue for the interaction.[7] |

| Cdc42 Wild-Type (WT) | -5.69 ± 0.0170 | Lower affinity for Cdc42, which naturally has a Phenylalanine at the corresponding position (F56).[7] |

| Cdc42 F56W Mutant | -6.09 ± 0.0099 | Introducing a Tryptophan at this position in Cdc42 increases the binding affinity of 1A-116.[7] |

Data sourced from in silico docking experiments using AutoDock Vina as reported in "Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity".[7]

Experimental Protocols for Studying W56 Inhibition

Investigating the structural basis and functional consequences of W56 inhibition of Rac1 involves a combination of computational, biochemical, and cell-based assays.

In Silico Docking and Molecular Dynamics

-

Objective: To predict and analyze the binding mode and affinity of a potential inhibitor to the W56 residue of Rac1.

-

Methodology:

-

Obtain the 3D crystal structure of Rac1 (e.g., from the Protein Data Bank, PDB ID: 1MH1).[7]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the inhibitor (e.g., 1A-116).

-

Define the binding site on Rac1, focusing on the region including the W56 residue.

-

Perform docking simulations using software such as AutoDock Vina to predict the binding pose and calculate the binding affinity (in kcal/mol).[7][10]

-

Analyze the resulting poses, paying close attention to interactions such as hydrogen bonds with the W56 residue.[7]

-

Molecular dynamics simulations can be further employed to assess the stability of the inhibitor-protein complex over time.

-

Site-Directed Mutagenesis

-

Objective: To experimentally validate the importance of the W56 residue for inhibitor binding and Rac1 function.

-

Methodology:

-

Clone the cDNA of wild-type Rac1 into an appropriate expression vector.

-

Use a site-directed mutagenesis kit to introduce a specific mutation at codon 56, for example, changing Tryptophan (TGG) to Phenylalanine (TTC) (W56F).[7]

-

Verify the mutation by DNA sequencing.

-

Express and purify the wild-type and mutant Rac1 proteins for use in biochemical assays.

-

Alternatively, transfect mammalian cells with plasmids encoding the mutant proteins for cell-based assays.[7]

-

In Vitro GEF Activity Assays

-

Objective: To measure the ability of a W56-targeted inhibitor to block the GEF-mediated nucleotide exchange on Rac1.

-

Methodology:

-

Load purified Rac1 protein with a fluorescent GDP analog (e.g., mant-GDP).

-

Initiate the exchange reaction by adding a purified GEF (e.g., Tiam1) and an excess of non-fluorescent GTP.

-

Monitor the decrease in fluorescence over time as the mant-GDP is released from Rac1.

-

Perform the assay in the presence and absence of the W56-targeted inhibitor.

-

A potent inhibitor will reduce the rate of fluorescence decay, indicating a blockage of the GEF-mediated nucleotide exchange.

-

Cell-Based Reporter Assays

-

Objective: To assess the effect of a W56-targeted inhibitor on Rac1 signaling within a cellular context.

-

Methodology:

-

Co-transfect mammalian cells (e.g., COS-1) with a reporter plasmid containing a Rac1-responsive element (e.g., Serum Response Element - SRE) driving the expression of a reporter gene (e.g., Luciferase).[7][10]

-

Co-transfect a constitutively active form of Rac1 (e.g., Rac1 Q61L) to stimulate the reporter.

-

Treat the cells with varying concentrations of the W56-targeted inhibitor.

-

Measure the reporter gene activity (e.g., luminescence).

-

A successful inhibitor will cause a dose-dependent decrease in reporter activity, indicating a blockade of the Rac1 signaling pathway.[7]

-

The following diagram illustrates a typical experimental workflow for validating a W56-targeting inhibitor.

Logical Relationship of W56 Inhibition

The core principle of W56-mediated inhibition is the disruption of the protein-protein interaction between Rac1 and its activating GEFs. The diagram below illustrates this logical relationship.

Conclusion

The Tryptophan 56 residue of Rac1 represents a validated and highly promising target for the development of selective inhibitors of Rac1 signaling. Its critical role in mediating the interaction with specific GEFs provides a structural basis for designing both peptide-based and small-molecule inhibitors. The methodologies outlined in this guide, from in silico modeling to cell-based assays, provide a robust framework for the discovery, characterization, and optimization of novel W56-targeted Rac1 inhibitors. Such compounds hold significant therapeutic potential for diseases driven by aberrant Rac1 activity, particularly in the context of cancer metastasis.

References

- 1. Rac1 GTPase: A “Rac” of All Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abeomics.com [abeomics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOCARTA_RAC1_PATHWAY [gsea-msigdb.org]

- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

In Vitro Characterization of Rac1 Inhibitor W56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of W56, a peptide-based inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). W56 acts by disrupting the crucial interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), offering a targeted approach for studying and potentially modulating Rac1-driven cellular processes. This document details the mechanism of action of W56, presents key quantitative data for functionally related inhibitors, and provides detailed experimental protocols for its in vitro evaluation.

Introduction to Rac1 and the W56 Inhibitor

Rac1 is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is primarily regulated by GEFs, which promote the exchange of GDP for GTP, leading to Rac1 activation. Once active, Rac1 interacts with a multitude of downstream effector proteins to control a wide array of cellular functions, including cytoskeletal dynamics, cell proliferation, and migration. Dysregulation of Rac1 signaling is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.

The W56 inhibitor is a synthetic peptide corresponding to amino acid residues 45-60 of the Rac1 protein.[1][2][3] This region, and specifically the tryptophan-56 (Trp56) residue, is a critical component of the binding interface for a subset of Rac1-specific GEFs, including TrioN, Tiam1, and GEF-H1.[1][2][3] By mimicking this key interaction domain, W56 competitively inhibits the binding of these GEFs to Rac1, thereby preventing its activation.[1][4]

Quantitative Data for Rac1 Inhibitors Targeting the W56 Region

| Inhibitor | Assay Type | Target Interaction | Reported IC50 | Reference |

| NSC23766 | GST Pull-Down | Rac1-TrioN Interaction | ~50 µM | [5] |

| Nucleotide Exchange Assay | TrioN-catalyzed GDP/GTP exchange on Rac1 | ~50 µM | [6] | |

| 1A-116 | Cell Viability (MTT) | Proliferation of F3II breast cancer cells | 4 µM | [7] |

Note: The data presented above is for the small molecule inhibitors NSC23766 and 1A-116, not the W56 peptide. This information is provided to illustrate the typical potency of inhibitors that target the GEF-binding site on Rac1.

Experimental Protocols for In Vitro Characterization

This section provides detailed methodologies for key experiments to characterize the in vitro activity of the W56 inhibitor.

Rac1-GEF Interaction Assay (GST Pull-Down)

This assay is designed to directly measure the ability of W56 to inhibit the binding of a specific GEF (e.g., Tiam1 or TrioN) to Rac1.

Materials:

-

Recombinant GST-tagged Rac1 (wild-type)

-

Recombinant His-tagged GEF (e.g., the DH-PH domain of Tiam1)

-

Glutathione-sepharose beads

-

Binding Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)

-

Wash Buffer (Binding Buffer with 200 mM NaCl)

-

Elution Buffer (10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

-

W56 inhibitor stock solution

-

SDS-PAGE gels and Western blotting reagents

-

Anti-His-tag antibody

Procedure:

-

Prepare Rac1-bead conjugates: Incubate 10 µg of GST-Rac1 with 20 µL of a 50% slurry of glutathione-sepharose beads in 500 µL of Binding Buffer for 1 hour at 4°C with gentle rotation.

-

Wash beads: Pellet the beads by centrifugation (500 x g for 2 minutes) and wash three times with 1 mL of Binding Buffer.

-

Inhibitor incubation: Resuspend the Rac1-bound beads in 400 µL of Binding Buffer. Add varying concentrations of the W56 inhibitor and incubate for 30 minutes at 4°C. A vehicle control (e.g., DMSO or PBS) should be run in parallel.

-

GEF binding: Add 2 µg of His-tagged GEF to each reaction and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash three times with 1 mL of Wash Buffer to remove unbound GEF.

-

Elution: Elute the bound proteins by adding 30 µL of Elution Buffer and incubating for 10 minutes at room temperature. Alternatively, boil the beads in 2x SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-His-tag antibody to detect the amount of co-precipitated GEF. The intensity of the bands will be inversely proportional to the inhibitory activity of W56.

Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the rate of GDP to GTP exchange on Rac1, catalyzed by a GEF, and assesses the inhibitory effect of W56 on this process. A fluorescent GTP analog, such as mant-GTP, is commonly used.

Materials:

-

Recombinant Rac1

-

Recombinant GEF (e.g., Tiam1)

-

Mant-GTP (2'-(or-3')-O-(N-Methylanthraniloyl) Guanosine 5'-Triphosphate)

-

GEF Assay Buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Prepare Rac1-GDP: Pre-load Rac1 with GDP by incubating 10 µM Rac1 with a 10-fold molar excess of GDP in GEF Assay Buffer for 30 minutes at room temperature.

-

Set up reactions: In a 96-well plate, prepare the reaction mixtures containing GEF Assay Buffer, 1 µM Rac1-GDP, and varying concentrations of the W56 inhibitor.

-

Initiate the reaction: Add the GEF (e.g., 100 nM Tiam1) to each well, followed immediately by the addition of 10 µM mant-GTP.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Measurements should be taken every 30-60 seconds for 30-60 minutes.

-

Data analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Rac1 Activation Assay (PAK1-PBD Pull-Down)

This cell-based assay determines the effect of W56 on the levels of active, GTP-bound Rac1 within a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, NIH-3T3)

-

Cell culture reagents and appropriate stimuli (e.g., EGF, serum)

-

W56 inhibitor

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, protease and phosphatase inhibitors)

-

GST-PAK1-PBD (p21-binding domain) fusion protein bound to agarose beads

-

Wash Buffer (Lysis Buffer without detergents)

-

SDS-PAGE and Western blotting reagents

-

Anti-Rac1 antibody

Procedure:

-

Cell treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of W56 for the desired time (e.g., 2-4 hours).

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 5 minutes) to induce Rac1 activation. Include an unstimulated control.

-

Lysis: Wash the cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and clarify the lysates by centrifugation (14,000 x g for 10 minutes at 4°C).

-

Affinity precipitation: Incubate an equal amount of protein from each lysate (e.g., 500 µg) with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash three times with Wash Buffer.

-

Analysis: Boil the beads in 2x SDS-PAGE loading buffer and analyze the samples by SDS-PAGE and Western blotting using an anti-Rac1 antibody. A sample of the total cell lysate should also be run to show equal loading of total Rac1.

Visualizations

Rac1 Signaling Pathway

Caption: The Rac1 activation cycle and points of inhibition by W56.

Experimental Workflow for W56 Characterization

Caption: A streamlined workflow for the in vitro characterization of W56.

Mechanism of W56 Inhibition

Caption: Competitive inhibition of Rac1-GEF interaction by the W56 peptide.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of Rac1 Inhibition by W56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream cellular and molecular effects following the inhibition of Ras-related C3 botulinum toxin substrate 1 (Rac1) by the peptide inhibitor, W56. This document outlines the mechanism of action of W56, its impact on key signaling pathways, and the resultant effects on cellular behavior. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the Rac1 signaling axis.

Introduction to Rac1 and the W56 Peptide Inhibitor

Rac1 is a small GTPase belonging to the Rho family that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. It is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival. The aberrant activation of Rac1 is implicated in various pathologies, most notably cancer metastasis and inflammation.

The W56 peptide is a synthetic peptide corresponding to residues 45-60 of Rac1 (sequence: MVDGKPVNLGLWDTAG). It functions as a competitive inhibitor by targeting the tryptophan 56 (Trp56) residue on Rac1, a key site for the interaction with a subset of its guanine nucleotide exchange factors (GEFs). Specifically, W56 has been shown to inhibit the interaction of Rac1 with TrioN, GEF-H1, and Tiam1. By preventing GEF binding, W56 effectively blocks the exchange of GDP for GTP, thereby maintaining Rac1 in its inactive state and inhibiting its downstream signaling.

Quantitative Data on W56 Inhibition and Downstream Effects

The following tables summarize the available quantitative data for the inhibitory action of the W56 peptide on Rac1-GEF interactions. As quantitative data for the W56 peptide's direct effects on cellular processes such as migration and proliferation are not extensively available in the public domain, representative data from studies using other methods of Rac1 inhibition (e.g., the small molecule inhibitor NSC23766 or siRNA) are provided to illustrate the expected downstream consequences.

Table 1: Inhibitory Activity of W56 Peptide on Rac1-GEF Interaction

| GEF | Assay Type | Reported IC50 / Effect | Reference |

| TrioN | In vitro binding assay | Significant inhibition of Rac1 binding | (Gao et al., 2001) |

| GEF-H1 | In vitro nucleotide exchange | Inhibition of GEF-H1-mediated nucleotide exchange on Rac1 | (Gao et al., 2001) |

| Tiam1 | In vitro binding assay | Disruption of Tiam1-Rac1 complex formation | (Gao et al., 2001) |

Table 2: Representative Effects of Rac1 Inhibition on Cell Proliferation

Disclaimer: The following data is representative of general Rac1 inhibition and was not generated using the W56 peptide specifically.

| Cell Line | Method of Rac1 Inhibition | Assay | Result | Reference |

| NSCLC (H1703) | NSC23766 (100 µM) | MTT | ~50% reduction in cell proliferation after 24h | (Vial et al., 2003) |

| Breast Cancer (MDA-MB-231) | Rac1 siRNA | Cell Counting | Significant decrease in cell number over 72h | (Li et al., 2011) |

Table 3: Representative Effects of Rac1 Inhibition on Cell Migration

Disclaimer: The following data is representative of general Rac1 inhibition and was not generated using the W56 peptide specifically.

| Cell Line | Method of Rac1 Inhibition | Assay | Result | Reference |

| NSCLC (H1703) | NSC23766 (100 µM) | Wound Healing | Significant inhibition of wound closure at 24h | (Vial et al., 2003) |

| Glioblastoma (U87) | Rac1 siRNA | Transwell Migration | ~60% reduction in migrated cells | (Chan et al., 2010) |

Key Downstream Signaling Pathways Affected by W56

Inhibition of Rac1 by W56 prevents the activation of several critical downstream signaling cascades. These pathways are central to the regulation of the actin cytoskeleton, cell cycle progression, and cell survival.

Actin Cytoskeleton Dynamics

Rac1 is a master regulator of the actin cytoskeleton, primarily through two major pathways that are inhibited by W56:

-

The WAVE/Arp2/3 Pathway: Active Rac1 binds to and activates the WAVE regulatory complex (WRC), which in turn activates the Arp2/3 complex to nucleate new actin filaments. This process is essential for the formation of lamellipodia, broad, sheet-like protrusions at the leading edge of migrating cells.

-

The PAK/LIMK/Cofilin Pathway: Rac1-GTP activates p21-activated kinases (PAKs), which then phosphorylate and activate LIM kinases (LIMK). LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inhibition of cofilin leads to the stabilization of actin filaments.

By inhibiting these pathways, W56 disrupts the formation of lamellipodia and the dynamic turnover of actin filaments, leading to a reduction in cell motility and invasion.

Cell Cycle Progression and Proliferation

Rac1 influences cell cycle progression, particularly the G1 to S phase transition. Active Rac1 can promote the expression of Cyclin D1, a key regulator of this transition. By inhibiting Rac1, W56 can lead to a decrease in Cyclin D1 levels, resulting in G1 cell cycle arrest and a reduction in cell proliferation.

Cell Survival

Rac1 can also promote cell survival through the activation of pathways such as the NF-κB signaling cascade. NF-κB activation leads to the transcription of anti-apoptotic genes. Inhibition of Rac1 by W56 can therefore sensitize cells to apoptosis by downregulating these survival signals.

Experimental Protocols

Detailed methodologies for key experiments to assess the downstream effects of W56 are provided below.

Rac1 Activation (Pull-down) Assay

This assay measures the amount of active, GTP-bound Rac1 in a cell lysate.

Materials:

-

GST-PAK-PBD (p21-activated kinase-p21 binding domain) beads

-

Lysis buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, protease and phosphatase inhibitors)

-

Wash buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA)

-

2x Laemmli sample buffer

-

Anti-Rac1 antibody

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with W56 peptide at desired concentrations and time points.

-

Lyse cells on ice with lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize protein concentration of the supernatants.

-

Incubate an aliquot of lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

A sample of the total cell lysate should be run in parallel to determine the total Rac1 levels.

Cell Migration - Transwell Assay

This assay quantifies the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free media

-

Media with chemoattractant (e.g., 10% FBS)

-

W56 peptide

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Pre-treat cells with W56 peptide in serum-free media for a specified time.

-

Add media with chemoattractant to the lower chamber of the 24-well plate.

-

Seed the pre-treated cells in serum-free media into the upper chamber of the Transwell insert.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Cell Proliferation - MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

W56 peptide

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the W56 peptide.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Cell proliferation is proportional to the absorbance.

Conclusion

The W56 peptide is a valuable research tool for the specific inhibition of a subset of Rac1-GEF interactions. Its use allows for the detailed investigation of the downstream consequences of attenuated Rac1 signaling. Inhibition of Rac1 by W56 leads to significant disruption of the actin cytoskeleton, resulting in impaired cell migration. Furthermore, by interfering with cell cycle progression and survival pathways, W56 can reduce cell proliferation and potentially induce apoptosis. The experimental protocols and representative data provided in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Rac1 signaling network.

Methodological & Application

Application Notes and Protocols for Rac1 Inhibitor W56 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rac1 (Ras-related C3 botulinum toxin substrate 1) is a small GTPase belonging to the Rho family. It functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This activation is primarily mediated by Guanine Nucleotide Exchange Factors (GEFs).[1][2] Once activated, Rac1 regulates a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Its overactivity is implicated in various pathologies, particularly in cancer, where it promotes invasion and metastasis.[1][2][3]

The Rac1 Inhibitor W56 is a synthetic peptide that corresponds to residues 45-60 of the Rac1 protein.[4][5][6] Its mechanism of action involves competitively inhibiting the interaction between Rac1 and a specific subset of its GEFs, including TrioN, GEF-H1, and Tiam1.[4][5][6] By preventing GEF binding, W56 effectively blocks the exchange of GDP for GTP, thereby maintaining Rac1 in its inactive state and inhibiting its downstream signaling pathways.[1] The tryptophan residue at position 56 (W56) within this peptide sequence is crucial for this specific interaction and inhibitory activity.[2]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, migration, and direct Rac1 activation.

Product Information and Handling

Proper handling and storage of the W56 peptide are critical for maintaining its activity.

| Property | Description |

| Product Name | This compound |

| CAS Number | 1095179-01-3[5][6] |

| Molecular Weight | 1671.93 g/mol [5][6] |

| Sequence | MVDGKPVNLGLWDTAG[5][6] |

| Mechanism | A peptide from the GEF recognition site of Rac1 that selectively inhibits Rac1's interaction with GEFs like TrioN, GEF-H1, and Tiam1.[4][5][6] |

| Solubility | Soluble up to 2 mg/ml in sterile PBS (pH 7.4).[5] Mild sonication can be used to aid dissolution.[7] |

| Storage | Store the lyophilized peptide desiccated at -20°C.[5][6] |

| Stock Solution | Reconstitute in sterile PBS. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Solutions have limited stability; it is recommended to use them within one month when stored at -20°C.[7][8] Discard any unused thawed aliquot.[7] |

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the Rac1 activation cycle and the point of inhibition by W56.

Caption: Rac1 activation cycle and the inhibitory mechanism of W56.

Experimental Protocols

Before assessing the biological effects of W56, it is crucial to determine the concentration range that is non-toxic to the cell line of interest. A common method is the WST-1 or MTT assay.[9][10]

Workflow Diagram

Caption: Workflow for determining W56 cytotoxicity.

Methodology

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the W56 stock solution in serum-free or complete medium. A suggested starting range is 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different W56 concentrations. Include vehicle control wells (medium with the same concentration of PBS used for the highest W56 dose).

-

Exposure: Incubate the cells with the inhibitor for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[11]

-

Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[10]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Correct for background by subtracting the absorbance of the "medium only" wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

Data Presentation

| W56 Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.23 ± 0.07 | 98.4% |

| 10 | 1.20 ± 0.09 | 96.0% |

| 25 | 1.15 ± 0.06 | 92.0% |

| 50 | 0.95 ± 0.05 | 76.0% |

| 100 | 0.45 ± 0.04 | 36.0% |

Table depicts example data.

This assay evaluates the effect of W56 on the migratory capacity of cells toward a chemoattractant.

Methodology

-

Cell Preparation: Culture cells to ~80% confluency. The day before the experiment, replace the medium with serum-free medium and incubate for 18-24 hours to starve the cells.[12]

-

Chamber Setup: Place 24-well transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[12][13]

-

Chemoattractant: Add 600 µL of complete medium (e.g., containing 10% FBS) as a chemoattractant to the lower chamber.[14]

-

Cell Seeding: Harvest the starved cells, wash with PBS, and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.[13]

-

Treatment: Add W56 inhibitor to the cell suspension at the desired non-toxic concentration. Also, prepare a vehicle control suspension.

-

Loading: Add 300 µL of the cell suspension (containing W56 or vehicle) to the upper chamber of each transwell insert.[13]

-

Incubation: Incubate the plate for 2-48 hours at 37°C in a 5% CO₂ incubator. The optimal time depends on the cell type's migratory speed and should be determined empirically.[14]

-

Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.[13][15]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or 70% ethanol for 10 minutes.[15] Stain the cells with 0.2% crystal violet solution for 10-20 minutes.[14][15]

-

Washing: Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.[15]

-

Quantification: Count the number of stained cells in several random fields of view under a microscope. Alternatively, the dye can be extracted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured.[13]

Data Presentation

| Treatment | Concentration (µM) | Average Migrated Cells per Field (Mean ± SD) | % Migration Inhibition |

| Vehicle Control | 0 | 150 ± 12 | 0% |

| W56 | 10 | 95 ± 9 | 36.7% |

| W56 | 25 | 48 ± 6 | 68.0% |

| W56 | 50 | 21 ± 4 | 86.0% |

Table depicts example data.

This biochemical assay directly measures the amount of active, GTP-bound Rac1 in cell lysates, providing a direct assessment of W56's inhibitory effect.[16]

Workflow Diagram

Caption: Workflow for Rac1 activation pull-down assay.

Methodology

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with W56 or vehicle control for the desired time. If applicable, stimulate the cells with an activator (e.g., EGF) for a short period (5-10 minutes) before lysis to induce Rac1 activation.[17]

-

Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Lyse the cells by adding 0.5-1.0 mL of ice-cold lysis buffer (containing protease inhibitors) per 100 mm plate.[18][19] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysates at >12,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

-

Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each lysate. Equalize the protein concentration for all samples.

-

Pull-Down: Reserve a small aliquot (20-30 µg of protein) of each lysate for the "Total Rac1" loading control. To the remaining lysate, add GST-PAK-PBD (p21 binding domain) conjugated to agarose beads.[16][17]

-

Incubation: Incubate the samples for 1 hour at 4°C with gentle rocking.[19]

-

Washing: Pellet the beads by brief centrifugation (10-30 seconds at ~6,000 x g).[18] Discard the supernatant and wash the beads 2-3 times with wash buffer to remove unbound proteins.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins (active Rac1) and the reserved total cell lysates (Total Rac1) by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Block the membrane and probe with a primary antibody specific for Rac1.[18] Subsequently, use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the active Rac1 signal to the Total Rac1 signal for each sample.

Data Presentation

| Treatment | Stimulant | Active Rac1 (GTP-Rac1) Intensity | Total Rac1 Intensity | Normalized Active Rac1 (GTP/Total) |

| Vehicle | - | 1500 | 50000 | 0.03 |

| Vehicle | + | 12000 | 51000 | 0.24 |

| W56 (25 µM) | + | 4000 | 49000 | 0.08 |

| W56 (50 µM) | + | 1800 | 50500 | 0.04 |

Table depicts example data from a densitometry analysis.

References

- 1. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (CAS 1095179-01-3): R&D Systems [rndsystems.com]

- 6. This compound | CAS 1095179-01-3 | Tocris Bioscience [tocris.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. glpbio.com [glpbio.com]

- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 10. dojindo.com [dojindo.com]

- 11. Inhibition of cannabinoid receptor type 1 sensitizes triple-negative breast cancer cells to ferroptosis via regulating fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]